molecular formula C15H16O B12569005 7-Phenylbicyclo[3.3.1]non-6-en-3-one CAS No. 168984-32-5

7-Phenylbicyclo[3.3.1]non-6-en-3-one

Cat. No.: B12569005
CAS No.: 168984-32-5
M. Wt: 212.29 g/mol
InChI Key: FKJVALJQXHOHMN-UHFFFAOYSA-N
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Description

7-Phenylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by a unique structural motif This compound is part of the bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[3.3.1]non-6-en-3-one typically involves aldol condensation reactions. One common method uses cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor. The reaction involves the use of a Mannich base and ethyl acetoacetate, followed by acid-catalyzed aldol-crotonic condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7-Phenylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to convert carbonyl groups to alcohols.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Nicotinic Receptor Ligands
7-Phenylbicyclo[3.3.1]non-6-en-3-one derivatives have been studied for their activity as nicotinic receptor ligands, particularly targeting the α4β2 and α7 subtypes. These compounds show promise in treating conditions such as nicotine addiction, neuropathic pain, and neurodegenerative disorders. A notable study highlighted the structure-activity relationships (SAR) of various analogues, demonstrating their potential therapeutic effects through dual receptor targeting .

2. Antimicrobial and Antimalarial Properties
Research has indicated that bicyclic compounds, including derivatives of this compound, exhibit antimicrobial and antimalarial activities. A study identified several compounds with significant efficacy against various pathogens, suggesting a potential role in developing new antimicrobial agents .

3. Tranquilizing Agents
Compounds derived from this compound have been reported to possess tranquilizing properties. These derivatives have shown beneficial pharmacological effects, including prolonged activity after administration, making them suitable candidates for further development in psychopharmacology .

Materials Science Applications

1. Polymer Additives
Bicyclic compounds are increasingly used as polymer additives due to their structural stability and reactivity. They can enhance the mechanical properties of polymers and improve their thermal stability. Research has demonstrated that incorporating bicyclic structures into polymer matrices can lead to significant improvements in performance characteristics .

2. Synthetic Pathways
The synthesis of this compound and its derivatives often involves innovative synthetic methodologies, such as domino reactions that allow for the construction of complex molecular architectures efficiently. These synthetic strategies are vital for producing compounds with desired biological activities and material properties .

Case Studies

Study Focus Findings
Structure-Activity RelationshipsNicotinic LigandsIdentified dual-targeting ligands effective against α4β2 and α7 receptors; potential for treating neurodegenerative diseases .
Antimicrobial ActivityBicyclic CompoundsSeveral derivatives showed significant activity against bacteria and malaria parasites; potential for new drug development .
Tranquilizing EffectsPharmacological PropertiesCompounds exhibited prolonged tranquilizing effects; suitable for psychotropic medication development .

Mechanism of Action

The mechanism of action of 7-Phenylbicyclo[3.3.1]non-6-en-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness: 7-Phenylbicyclo[33Its phenyl group can participate in various interactions, enhancing its utility in different research and industrial contexts .

Properties

CAS No.

168984-32-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

7-phenylbicyclo[3.3.1]non-6-en-3-one

InChI

InChI=1S/C15H16O/c16-15-9-11-6-12(10-15)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12H,6,8-10H2

InChI Key

FKJVALJQXHOHMN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC1C=C(C2)C3=CC=CC=C3

Origin of Product

United States

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